
硫-34
描述
Sulfur-34 is a stable isotope of sulfur with a mass number of 34. It contains 16 protons and 18 neutrons in its nucleus. Sulfur-34 is one of the naturally occurring isotopes of sulfur, comprising about 4.3% of natural sulfur . It is used in various scientific and industrial applications due to its unique properties.
科学研究应用
Sulfur-34 has numerous applications in scientific research:
Chemistry: Used as a tracer in studies of sulfur cycling and isotopic fractionation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of sulfur-labeled compounds for various industrial processes.
作用机制
Target of Action
Sulfur-34, a stable isotope of sulfur, is primarily used in scientific research . It is often used to study the origin and detection of sulfur atoms in geochemistry . It acts as a reactant in the synthesis of Sulfur-34 labeled gypsum (Ca 34 SO 4 .2H 2 O) and is used as a tracer to investigate sulfur uptake and distribution in wheat .
Mode of Action
Sulfur-34, like other forms of sulfur, acts as a keratolytic agent and has antibacterial activity . It also kills fungi, scabies mites, and other parasites . The mode of action of sulfur involves its conversion to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria, fungi, and parasites such as scabies mites .
Biochemical Pathways
Sulfur is involved in various biochemical pathways. Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway . The assimilatory pathway, found in a wide range of organisms, produces reduced sulfur compounds for the biosynthesis of sulfur-containing amino acids .
Pharmacokinetics
In proof of principle studies, pseudomonas putida was grown with sulfur-34 sulfate as the sole sulfur source, and the incorporation of heavy sulfur into the amino acids cysteine and methionine was detected by mass spectrometry .
Result of Action
The result of Sulfur-34’s action is the production of sulfur-containing compounds, such as cysteine and methionine, which are essential for various biological functions . These compounds play a crucial role in protein synthesis and other metabolic processes.
Action Environment
The action of Sulfur-34, like other isotopes of sulfur, can be influenced by environmental factors. For instance, the concentration of sulfate in the environment can affect the uptake and distribution of sulfur in organisms . In environments with low sulfate concentrations, organisms may need to compensate and maintain their cellular homeostasis .
生化分析
Biochemical Properties
Sulfur-34 is involved in the formation of sulfur-containing amino acids such as cysteine and methionine . These amino acids are integral components of proteins, enzymes, and other biomolecules, and their interactions with Sulfur-34 can influence their structure and function .
Cellular Effects
The incorporation of Sulfur-34 into sulfur-containing amino acids can influence various cellular processes. For instance, it can affect cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the specific cell type and the nature of the biochemical reactions involved .
Molecular Mechanism
At the molecular level, Sulfur-34 exerts its effects through its involvement in the formation of sulfur-containing amino acids. These amino acids can interact with other biomolecules, potentially influencing enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfur-34 can change over time. For instance, it can be incorporated into newly synthesized proteins, potentially influencing their stability and degradation . Long-term effects on cellular function can also be observed in in vitro or in vivo studies .
Metabolic Pathways
Sulfur-34 is involved in the metabolic pathways of sulfur-containing amino acids. It can interact with various enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Sulfur-34 can be transported and distributed within cells and tissues as part of sulfur-containing amino acids. The exact mechanisms of transport and distribution can depend on the specific transporters and binding proteins involved .
Subcellular Localization
The subcellular localization of Sulfur-34 can depend on the specific sulfur-containing amino acids it is incorporated into. These amino acids can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: Sulfur-34 can be isolated from natural sulfur through isotopic separation techniques such as gas diffusion, gas centrifugation, and laser-based methods. These techniques exploit the slight differences in mass between sulfur isotopes to achieve separation.
Industrial Production Methods: In industrial settings, sulfur-34 is often produced as a byproduct of the extraction and refinement of sulfur from natural sources. The isotopic separation processes mentioned above are scaled up to meet industrial demands. Additionally, sulfur-34 can be produced through nuclear reactions involving the irradiation of sulfur-33 with neutrons.
化学反应分析
Types of Reactions: Sulfur-34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sulfur-34 can be oxidized to form sulfur dioxide (SO₂) and sulfur trioxide (SO₃) using oxidizing agents such as oxygen or chlorine.
Reduction: Sulfur-34 can be reduced to hydrogen sulfide (H₂S) using reducing agents like hydrogen gas or metal hydrides.
Substitution: Sulfur-34 can participate in substitution reactions to form various sulfur-containing compounds, such as thiols and sulfides.
Major Products:
Oxidation: Sulfur dioxide (SO₂), sulfur trioxide (SO₃)
Reduction: Hydrogen sulfide (H₂S)
Substitution: Thiols, sulfides
相似化合物的比较
Sulfur-32: The most abundant sulfur isotope, comprising about 95% of natural sulfur.
Sulfur-33: A stable isotope with a lower natural abundance (0.7%).
Sulfur-36: The least abundant stable sulfur isotope (0.01%).
Sulfur-34’s intermediate abundance and mass make it particularly useful for specific scientific applications where other isotopes may not be as effective.
属性
IUPAC Name |
sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2S/h1H2/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSOTUBLDIXVET-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[34SH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019531 | |
| Record name | Sulfur-34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
35.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13965-97-4 | |
| Record name | Sulfur, isotope of mass 34 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfur-34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is sulfur-34 utilized in analytical chemistry?
A1: Sulfur-34 serves as a valuable tool in analytical chemistry, primarily through a technique called isotope dilution mass spectrometry (IDMS). [] This method allows for the accurate quantification of sulfur in various samples, including iron-base alloys. [] By adding a known amount of highly enriched ³⁴S to a sample and analyzing the altered isotopic ratio (³²S/³⁴S) using mass spectrometry, researchers can precisely determine the original sulfur concentration. []
Q2: What spectroscopic techniques are employed to study sulfur-34-containing compounds?
A2: Several spectroscopic techniques contribute significantly to the characterization of compounds containing sulfur-34. Infrared (IR) spectroscopy, particularly when coupled with matrix isolation techniques, helps identify reaction products and molecular structures based on the observed ³⁴S isotopic shifts. [, , , , ] Raman spectroscopy is another valuable tool, particularly in studying isotopic exchange processes involving sulfur-34. [] Additionally, mass spectrometry plays a crucial role, not only in IDMS but also in analyzing the isotopic composition of sulfur in various samples. [, , , , ]
Q3: How do sulfur isotopes, particularly sulfur-34, provide insights into the origin of gypsum deposits?
A3: The distinct sulfur-34 signature of gypsum deposits can unveil their origin. For instance, gypsum in Carlsbad Caverns, New Mexico, exhibits significant ³⁴S depletion, suggesting microbial involvement in its formation. [] This depletion points towards the reaction of calcium carbonate with sulfuric acid, likely originating from the microbial oxidation of pyrite or hydrogen sulfide. []
Q4: What role does sulfur-34 play in understanding the sulfur cycle and Earth's atmospheric evolution?
A4: Analysis of ³⁴S in ancient sedimentary barites from the Swaziland System in South Africa, dating back over 3 billion years, reveals crucial information about early Earth. [] The minimal enrichment of ³⁴S in these barites, compared to modern sulfides, suggests a low-oxygen atmosphere at the time. [] This finding supports the hypothesis that localized oxidation occurred within a photosynthetic layer in the ancient ocean. []
Q5: Can sulfur-34 variations in soil fractions provide information about sulfur dynamics in agricultural systems?
A5: Research on sulfur-34 variations in soil fractions, particularly in western Canada, sheds light on the dynamics of sulfur in agricultural systems. [] These studies help assess sulfur availability for plant uptake, track the fate of sulfur-containing fertilizers, and understand the processes of sulfur mineralization and immobilization in soils. []
Q6: How does microbial activity influence sulfur-34 fractionation in sedimentary sulfides?
A6: Microbial processes significantly impact sulfur isotope distribution in sediments. Bacterial sulfate reduction can lead to substantial ³⁴S depletion in sulfides, exceeding 66‰, even without an oxidative sulfur cycle. [] This finding challenges the notion that large ³⁴S fractionations solely indicate disproportionation of intermediate sulfur species. []
Q7: Does bacterial sulfide oxidation contribute to significant sulfur-34 enrichments?
A7: Contrary to earlier beliefs, microbial sulfide oxidation can induce substantial ³⁴S enrichment in the resulting sulfate. Studies on Desulfurivibrio alkaliphilus (DA), a sulfide-oxidizing bacterium, reveal a consistent enrichment of +12.5‰ or higher. [] This discovery highlights the significant influence of sulfide oxidation, alongside sulfate reduction and disproportionation, on ³⁴S distribution in sedimentary environments. []
Q8: Can sulfur-34 be used to study sulfur dioxide absorption in plants?
A8: Researchers have developed methods employing ³⁴S to investigate sulfur dioxide (SO₂) absorption by plants. [] By fumigating plants with ³⁴S-enriched SO₂ and analyzing the isotopic composition of sulfur in plant tissues before and after exposure, scientists can determine the rate of SO₂ absorption. [] This technique provides valuable insights into plant physiology and their response to atmospheric pollutants. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


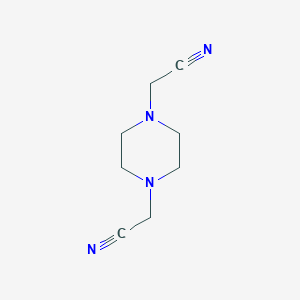

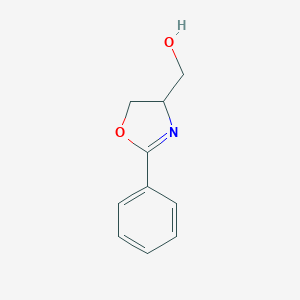
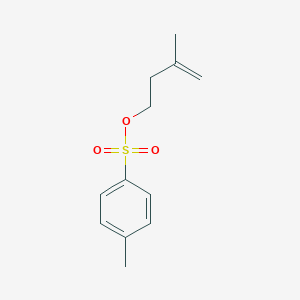

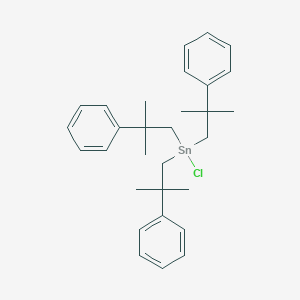
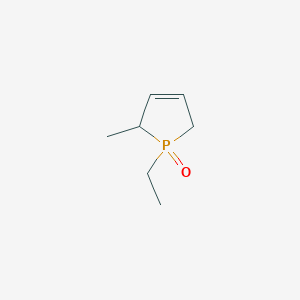

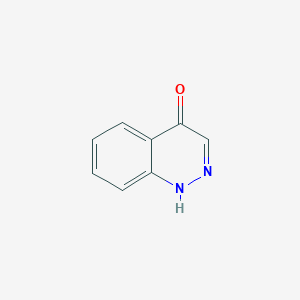
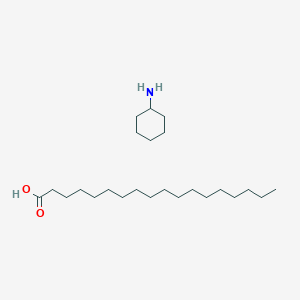
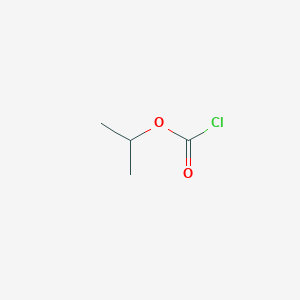
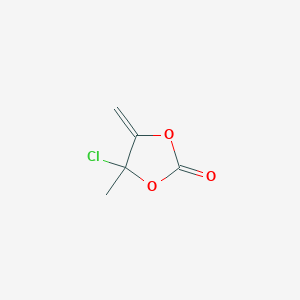
![2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine](/img/structure/B105080.png)

